N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12(19-13-7-5-4-6-8-13)14(17)16-11-15(2,18)9-10-20-3/h4-8,12,18H,9-11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGGRDAGBJMDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(CCSC)O)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-phenoxypropanoic acid with 2-hydroxy-2-methyl-4-(methylthio)butylamine under specific conditions to form the desired amide bond. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Tosylates, chlorides
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups can form hydrogen bonds and engage in hydrophobic interactions with target proteins, influencing their activity. Additionally, the phenoxypropanamide moiety may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxy-Propanamide Derivatives
Compounds with phenoxy-propanamide backbones are explored in , such as 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-methylpropanamide (C₁₁H₁₄BrNO₃). Unlike the target compound, this analog features a bromo-substituted aromatic ring and a hydroxymethyl group on the phenoxy moiety. The absence of sulfur in its structure contrasts with the methylthio group in the target compound. Physicochemical data for this derivative (molar mass: 288.14 g/mol) highlight the influence of bromine and hydroxymethyl groups on molecular weight and polarity . Such structural variations may affect solubility, bioavailability, and target binding compared to the sulfur-containing target compound.
Methylthio-Containing Compounds
describes piperazinyl quinolone derivatives with methylthio-substituted thiophene rings, such as N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolones. While the target compound’s methylthio group is part of a butyl chain rather than a heterocycle, this comparison suggests that sulfur-containing substituents could enhance bioactivity, particularly in antimicrobial contexts.
discusses α-thioamide precursors like 2-(4-methoxybenzenethio)propanamide, synthesized via nucleophilic substitution. Though these compounds contain thioamide (-C(S)NH₂) groups instead of methylthio (-SMe), their synthesis routes (e.g., using sodium and ethanol) may parallel methods for introducing sulfur into the target compound’s structure .
Hydroxyl- and Hydroxamic Acid Derivatives
evaluates hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) for antioxidant activity using DPPH and β-carotene assays. These compounds feature N-hydroxy groups, which are critical for radical scavenging.
Data Table: Key Comparisons
Biological Activity
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a phenoxy group and an amide functional group, which play crucial roles in its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals, particularly as a candidate for analgesic or anti-inflammatory agents.
- Molecular Formula : C14H21NO3S
- Molecular Weight : Approximately 281.4 g/mol
- Structure : The compound includes a hydroxymethyl group, a methylthio group, and a propanamide backbone.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in pain signaling pathways. Preliminary studies suggest that the compound may inhibit cyclooxygenase enzymes, particularly COX-2, which are critical in the inflammatory response.
Biological Activity
The following table summarizes the key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX-2 enzyme activity, reducing inflammation and pain sensitivity. |
| Analgesic potential | May serve as a lead compound for developing new analgesics through pain pathway modulation. |
| Interaction with receptors | Engages with specific receptors involved in pain signaling, although detailed mechanisms remain to be elucidated. |
Case Studies and Research Findings
-
Study on COX Inhibition :
A study highlighted that this compound effectively inhibits COX-2 activity, leading to decreased production of inflammatory mediators. This suggests potential therapeutic applications in managing conditions characterized by chronic inflammation. -
Pharmacological Profiling :
Pharmacological profiling indicated that modifications to the compound's structure could enhance its efficacy and reduce side effects. Variations in the methylthio and phenoxy groups were found to significantly impact biological activity, warranting further investigation into structure-activity relationships (SAR). -
In Vivo Studies :
Preliminary in vivo studies demonstrated promising results in animal models of inflammation, where treatment with the compound resulted in significant reductions in swelling and pain responses compared to control groups.
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- Detailed SAR investigations to optimize the compound's efficacy.
- Comprehensive pharmacokinetic and toxicological assessments.
- Clinical trials to evaluate therapeutic potential in human subjects.
Q & A
Q. What strategies improve its efficacy in targeted drug delivery systems?
- Methodology :
- Nanocarriers : Encapsulate in PLGA nanoparticles (optimized via emulsion-solvent evaporation).
- Ligand conjugation : Attach folate or RGD peptides for tumor targeting.
Assess uptake via fluorescence microscopy (e.g., FITC-labeled compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
